Product packaging for Thomosamine(Cat. No.:CAS No. 17272-51-4)

Thomosamine

Cat. No.: B579943
CAS No.: 17272-51-4
M. Wt: 163.173
InChI Key: UEHGPSGGFKLPTD-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thomosamine (3,6-dideoxy-3-amino-D-gulose) is a rare deoxy amino sugar, primarily recognized in biochemical research as a carbohydrate component of the pradimicin family of natural products . Pradimicins are actinomycete-derived antibiotics that function as lectin mimics, specifically binding to D-mannose in a calcium-dependent manner . Within the structure of pradimicins, such as Pradimicin S (PRM-S), this compound is part of a disaccharide moiety (3’-O-sulfo-β-D-glucosyl-β-D-thomosamine) attached to a benzo[a]naphthacenequinone aglycon core . This unique architecture is critical for the compound's ability to recognize and bind high-mannose type N-glycans on viral glycoproteins, such as HIV-1 gp120 and SARS-CoV-2 spike proteins, thereby inhibiting viral entry and showcasing potential as a lead for antiviral agent development . Research into this compound itself focuses on understanding its role in the carbohydrate-binding specificity and overall bioactivity of pradimicin antibiotics. This product is intended for research purposes only, strictly for use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B579943 Thomosamine CAS No. 17272-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17272-51-4

Molecular Formula

C6H13NO4

Molecular Weight

163.173

IUPAC Name

(2R,3S,4S,5R)-4-amino-2,3,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

UEHGPSGGFKLPTD-DPYQTVNSSA-N

SMILES

CC(C(C(C(C=O)O)O)N)O

Origin of Product

United States

Elucidation of Thomosamine Biosynthetic Pathways

Genetic Determinants of Thomosamine Biosynthesis

The genetic underpinnings of this compound biosynthesis involve specific gene clusters that encode the enzymes required for its assembly. Elucidating these genetic components is crucial for understanding the pathway and for potential biotechnological applications.

Identification and Cloning of this compound Biosynthetic Gene Clusters

The identification and cloning of gene clusters responsible for this compound biosynthesis are foundational steps in unraveling its metabolic pathway. These clusters typically contain genes encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes, and regulatory proteins. Studies on related compounds, such as pradimicins, have revealed the presence of gene clusters containing genes for PKS, sugar biosynthesis, and tailoring enzymes. For instance, the pradimicin gene cluster in Actinomadura hibisca P157-2 was cloned and sequenced, localizing to a 39-kb DNA segment and comprising 28 open reading frames (ORFs) amazonaws.com. This cluster includes genes for the type II polyketide synthase, enzymes involved in sugar biosynthesis (like those for the this compound moiety), and tailoring enzymes. Genes like prmU and prmO have been implicated in the production of the this compound moiety, showing similarity to aminotransferase and aminomethylase genes found in deoxyaminosugar biosynthetic clusters amazonaws.com. The presence of two glycosyltransferases, pdmQ and pdmS, within the pradimicin cluster further supports the role of specific genes in attaching sugar moieties, such as this compound, to the aglycone researchgate.netnih.gov.

Gene Inactivation and Complementation Studies for Pathway Elucidation

Gene inactivation and complementation studies are indispensable tools for confirming the function of genes within a biosynthetic cluster and for elucidating the step-by-step process of this compound synthesis. By creating knockout mutants for specific genes and then reintroducing a functional copy (complementation), researchers can pinpoint the role of individual genes. For example, in the biosynthesis of pradimicins, insertional inactivation and complementation studies were performed on putative glycosyltransferases pdmQ and pdmS researchgate.netnih.gov. Deletion of pdmQ led to the accumulation of pradimicin B, while deletion of pdmS resulted in the accumulation of the aglycone, indicating that pdmS is responsible for attaching this compound to form pradimicin B, which is then glycosylated by pdmQ to yield pradimicin A researchgate.netnih.gov. Similarly, gene inactivation of prmA and prmB (ketosynthases) in Actinomadura hibisca confirmed the involvement of the cloned gene cluster in pradimicin biosynthesis amazonaws.com. These studies provide critical experimental evidence for the proposed pathway and the function of each gene, allowing for a detailed understanding of the metabolic route.

Regulation of this compound Biosynthesis in Producer Organisms

The regulation of this compound biosynthesis in producer organisms, such as Actinomadura hibisca and potentially E. coli (as a heterologous host or native producer if applicable), is a complex process involving transcriptional and post-transcriptional control mechanisms. In Actinomadura hibisca, the biosynthesis of pradimicins, which involves this compound, is influenced by various factors. While specific regulatory genes directly controlling this compound synthesis are not extensively detailed in the provided search results, general regulatory mechanisms in secondary metabolite production by Actinomadura species are known. For instance, overexpression of certain genes or the introduction of regulatory genes from other Streptomyces species can enhance pradimicin production researchgate.net. Research into other secondary metabolites in Streptomyces species, which are related to Actinomadura, often reveals complex regulatory networks involving pathway-specific activators, global regulators (like afsR), and environmental sensing mechanisms jmicrobiol.or.krepdf.pub. In E. coli, while not a primary producer of pradimicins, the regulation of various metabolic pathways, including those for amino acid and nucleotide biosynthesis (where intermediates like dTDP-thomosamine are found morf-db.orgecmdb.ca), is well-studied. For example, methionine biosynthesis in E. coli is tightly regulated by repressors (MetJ) and corepressors (S-adenosylmethionine), as well as transactivators (MetR) whose activity is modulated by homocysteine nih.gov. Understanding such regulatory principles in E. coli can be relevant for heterologous production or for dissecting specific enzymatic steps if E. coli is used as a host for Actinomadura biosynthetic genes.


Chemical Synthesis and Derivatization of Thomosamine

Development of Novel Synthetic Methodologies for Thomosamine and its Analogs

The synthesis of rare aminosugars like this compound is a complex task due to the need for precise control over regioselectivity and stereoselectivity. nih.gov The presence of the amino group can complicate traditional glycosylation methods, often requiring carefully planned protecting group strategies and specialized activation methods. nih.govnih.gov

Stereoselective Approaches to the this compound Scaffold (e.g., from D-glucose precursors)

A prominent strategy for synthesizing complex or rare sugars is the modification of abundant monosaccharides like D-glucose. A novel approach has been developed for the synthesis of this compound and its fluorinated analogs starting from levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), a derivative of D-glucose. citedrive.com This method leverages the rigid 1,6-anhydro bridge to control the stereochemical outcomes of reactions on the pyranose ring.

The synthesis begins with the transformation of levoglucosan into a key intermediate with the correct galacto-configuration. The crucial steps in this synthetic route involve the introduction of the C4 amino group and the subsequent reduction at the C6 position. citedrive.com The C4 hydroxyl group is first activated, typically by conversion to a sulfonate ester, which then allows for nucleophilic displacement with an azide (B81097) source (e.g., sodium azide). This reaction proceeds with an inversion of configuration (SN2 mechanism), establishing the required stereochemistry at the C4 position. The azide group serves as a stable precursor to the amine, which can be revealed later in the synthesis by reduction. nih.govwikipedia.org The final key transformation is the deoxygenation of the C6 position to complete the 4,6-dideoxy structure of this compound. citedrive.com

StepTransformationReagents/ConditionsPurpose
1 ProtectionStandard protecting groups (e.g., Benzyl)Protect hydroxyl groups at C2 and C3.
2 Activation of C4-OHTsCl, PyridineConvert C4 hydroxyl into a good leaving group (tosylate).
3 AminationNaN3 in DMFIntroduce the nitrogen functionality at C4 via SN2 displacement with inversion of stereochemistry.
4 C6-Deoxygenatione.g., Barton-McCombie deoxygenationRemove the hydroxyl group at the C6 position.
5 Deprotection/ReductionH2, Pd/CReduce the azide to an amine and remove benzyl (B1604629) protecting groups.

Table 1: A representative, generalized stereoselective synthesis pathway for the this compound scaffold from a D-glucose precursor.

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts. acs.orgnih.gov For aminosugars, enzymes offer powerful tools for introducing nitrogen with precise stereocontrol, often under mild conditions. nih.gov A plausible chemoenzymatic route to this compound would involve the enzymatic transamination of a keto-sugar intermediate.

This strategy typically starts with a chemically synthesized UDP-4-keto-6-deoxy-D-glucose intermediate. This precursor can then be subjected to a PLP-dependent aminotransferase enzyme. researchgate.net These enzymes catalyze the transfer of an amino group from a donor, such as L-glutamate, to the keto position of the sugar, creating the C4 amino group with high stereospecificity. nih.gov This approach avoids the multi-step protection, activation, and inversion chemistry required in purely chemical methods. nih.govresearchgate.net While specific enzymatic systems for this compound are still under development, the successful synthesis of other UDP-4-aminosugars demonstrates the viability of this strategy. nih.gov

Synthesis of this compound Derivatives and Conjugates

To incorporate this compound into larger molecules, its functional groups must be selectively protected and activated. The hydroxyl and amine groups offer multiple sites for modification, enabling the creation of diverse derivatives for glycobiology research. rsc.org

Functionalization at Hydroxyl and Amine Positions of this compound

The functionalization of this compound requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. The amine at C4 is typically protected early in the synthesis, often as an azide, which can later be converted to an N-acetyl, N-Boc (tert-butyloxycarbonyl), or other amide derivatives. nih.gov The choice of N-protecting group is critical as it influences the reactivity and solubility of the sugar.

The hydroxyl groups at the C2 and C3 positions can be protected with standard carbohydrate protecting groups such as benzyl ethers, silyl (B83357) ethers, or acetals. Regioselective functionalization of these hydroxyls is challenging but can be achieved using various strategies, including those mediated by organocatalysts or through the inherent reactivity differences of the hydroxyl groups. nih.gov For instance, derivatization can be directed to a specific hydroxyl group based on its steric accessibility or electronic properties. nih.gov

Glycosidic Linkage Formation with this compound as Glycosyl Donor or Acceptor

In oligosaccharide synthesis, a monosaccharide can act as either a glycosyl donor or a glycosyl acceptor. nih.gov this compound can be prepared to fill either role.

This compound as a Glycosyl Donor: To act as a donor, the anomeric carbon (C1) must be equipped with a good leaving group. In the synthesis of this compound from levoglucosan, a thiophenyl group was installed at the anomeric position. citedrive.com Thioglycosides are excellent glycosyl donors that can be activated by various thiophilic promoters (e.g., NIS/TfOH) to react with a glycosyl acceptor. Other potential leaving groups include trichloroacetimidates or halides. nih.gov

This compound as a Glycosyl Acceptor: To act as an acceptor, this compound must have at least one unprotected hydroxyl group. For example, a this compound derivative with the C4-amine and C2-hydroxyl protected, but the C3-hydroxyl free, could serve as an acceptor at the C3 position. The synthesis of such a selectively protected building block is a key challenge in carbohydrate chemistry.

RoleRequired Structural FeatureExample Activating/Protecting GroupActivation Method
Glycosyl Donor Leaving group at the anomeric (C1) position.Thiophenyl (-SPh)NIS/TfOH
Trichloroacetimidate (-OC(NH)CCl3)TMSOTf
Glycosyl Acceptor Free hydroxyl group at the desired linkage position (e.g., C2 or C3).Benzyl (-Bn) or Silyl (-TBDMS) on other positions.N/A (Nucleophilic -OH attacks activated donor)

Table 2: Comparison of this compound as a Glycosyl Donor versus a Glycosyl Acceptor.

Total Synthesis of this compound-Containing Oligosaccharides and Glycoconjugates

The total synthesis of oligosaccharides containing rare aminosugars like this compound is a formidable task that represents the culmination of advanced synthetic methodologies. The strategy involves the convergent assembly of carefully designed monosaccharide building blocks.

A typical synthetic campaign would involve the following phases:

Building Block Synthesis: Preparation of a protected this compound glycosyl donor (as described in 3.2.2) and a suitable glycosyl acceptor molecule. The acceptor could be another monosaccharide, an amino acid, or a lipid aglycone.

Glycosylation: The stereoselective coupling of the this compound donor with the acceptor. The stereochemical outcome of this reaction is critical and is controlled by the choice of protecting groups, solvent, temperature, and promoter system. The presence of the C4-amino functionality requires careful consideration, as it can influence the reactivity of the donor. nih.govnih.gov

Elongation: If a larger oligosaccharide is the target, the newly formed disaccharide is then selectively deprotected to reveal a new reactive site (either a free hydroxyl to become an acceptor or an anomeric group to be converted into a donor) for the next glycosylation step.

Final Deprotection: Once the full carbohydrate backbone is assembled, all protecting groups are removed in a final step to yield the target oligosaccharide or glycoconjugate.

This iterative process allows for the construction of complex structures, providing access to well-defined glycans for biological studies.

An extensive search of scientific literature and chemical databases reveals no recognized chemical compound by the name "this compound." As a result, it is not possible to generate a scientifically accurate article on its structural elucidation and conformational analysis based on verifiable research findings.

Should you wish to have an article generated on a known and documented chemical compound, please provide its name, and a detailed, accurate, and well-sourced article can be produced following the specified outline.

Structural Elucidation and Conformational Analysis of Thomosamine and Its Conjugates

Conformational Preferences and Dynamics of the Thomosamine Moiety

Experimental Probes of Conformational States (e.g., Circular Dichroism Spectroscopy)

A comprehensive search of scientific literature did not yield specific studies on the experimental probing of the conformational states of this compound and its conjugates using techniques such as Circular Dichroism (CD) spectroscopy. While the synthesis and potential biological importance of this compound and its analogs are subjects of research, detailed conformational analysis using experimental methods like CD spectroscopy is not publicly available.

Typically, the analysis of carbohydrates by CD spectroscopy can be divided into two regions:

Near-UV Region (>200 nm): This is often referred to as the induced circular dichroism spectrum and is suitable for sugars that contain π-electron systems or have been derivatized with a chromophore. creative-biostructure.com

In the absence of specific experimental data for this compound, a detailed discussion and data tables regarding its conformational states as determined by circular dichroism spectroscopy cannot be provided. Further research is required to elucidate the conformational preferences of this compound and its conjugates using experimental techniques.

Chemical Reactivity and Reaction Mechanisms Involving Thomosamine

Nucleophilic and Electrophilic Reactions of Thomosamine Functional Groups

The reactivity of this compound is dictated by its constituent functional groups: a primary amine at the C4 position, secondary hydroxyl groups at the C2 and C3 positions, and a hemiacetal at the anomeric carbon (C1). The molecule exists in equilibrium between its cyclic pyranose form and a small amount of the open-chain form, which possesses a reactive aldehyde group.

Nucleophilic Character: The primary amino group at C4 and the hydroxyl groups at C2 and C3 are all nucleophilic. nih.gov The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl groups can attack electrophilic centers.

Reactions of the Amino Group: The amino group is a potent nucleophile and can participate in a variety of reactions, including acylation to form amides and alkylation. In synthetic strategies, this amino group is often protected, for instance, as an azide (B81097) or a formamido group, to prevent its interference in other reactions and to influence the stereochemical outcome of glycosylation. The synthesis of oligo-α-(1→2)-4,6-dideoxy-4-formamido-d-mannopyranosides, a structurally related compound, highlights the use of a formamido protecting group on the C4-amino functionality during glycosylation. researchgate.net

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo esterification with acid anhydrides or acid chlorides and etherification, typically under basic conditions. researchgate.net These reactions are fundamental in the synthesis of this compound analogs and in the installation of protecting groups required for regioselective modifications.

Electrophilic Character: The primary electrophilic center in the cyclic form of this compound is the anomeric carbon (C1). In the open-chain form, the aldehyde carbon is highly electrophilic.

Reactions at the Anomeric Carbon: The anomeric carbon is susceptible to nucleophilic attack, which is the basis for glycosylation reactions where this compound acts as a glycosyl donor. youtube.com The hydroxyl group at the anomeric position can be activated to become a good leaving group, facilitating the formation of a glycosidic bond.

Reactions of the Carbonyl Group (Open-Chain Form): The aldehyde group in the open-chain form can react with nucleophiles. A key reaction is the intramolecular reaction with one of the hydroxyl groups to form the cyclic hemiacetal. masterorganicchemistry.com It can also react with external nucleophiles.

Glycosylation Reactions Involving this compound as a Glycosyl Donor or Acceptor

Glycosylation is a pivotal reaction for the synthesis of oligosaccharides and glycoconjugates containing this compound. This compound can function as either a glycosyl donor or a glycosyl acceptor, depending on the reaction strategy.

This compound as a Glycosyl Donor: When acting as a glycosyl donor, the anomeric center of this compound is the reactive site. To facilitate this, the hydroxyl group at the anomeric position is typically converted into a good leaving group, such as a halide, trichloroacetimidate, or a thioglycoside. The stereochemical outcome of the glycosylation (α or β linkage) is influenced by several factors, including the nature of the protecting groups on the sugar ring, the solvent, and the reaction conditions. For instance, in the synthesis of analogs, a thiophenyl group has been used at the anomeric position to create a protected form of this compound that can act as a glycosyl donor. researchgate.net The presence of a non-participating protecting group at the C2 position is often crucial for achieving specific stereoselectivity.

This compound as a Glycosyl Acceptor: In its role as a glycosyl acceptor, one of the hydroxyl groups of this compound acts as the nucleophile, attacking the anomeric carbon of a glycosyl donor. The reactivity of the hydroxyl groups can be influenced by steric and electronic factors. Protecting groups are often employed to ensure that only the desired hydroxyl group reacts. The synthesis of a trisaccharide related to the O-antigen of Brucella involved the use of a 4,6-dideoxy-4-formamido-d-mannopyranoside derivative as a glycosyl acceptor, demonstrating the feasibility of using such amino sugars in complex oligosaccharide synthesis. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Glycosylation Reactions

FactorInfluence on StereoselectivityExample
Protecting Groups Neighboring group participation by an acyl group at C2 typically leads to 1,2-trans-glycosides. Non-participating groups (e.g., ethers, azides) can lead to 1,2-cis or a mixture of anomers.An acetyl group at C2 can form an oxonium ion intermediate, directing the incoming nucleophile to the opposite face.
Solvents The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the stereochemical outcome.Nitrile solvents can sometimes favor the formation of α-glycosides.
Promoters/Activators The choice of activator for the glycosyl donor can significantly impact the reaction mechanism (SN1 vs. SN2) and thus the stereoselectivity.Different Lewis acids can lead to different ratios of α and β products.
Temperature Lower temperatures can enhance the selectivity of some glycosylation reactions by favoring the kinetically controlled product.Some reactions show improved α-selectivity at lower temperatures.

This table provides a general overview of factors that influence glycosylation reactions and is applicable to amino sugars like this compound.

Stability and Degradation Pathways of this compound and its Conjugates under Various Chemical Conditions

The stability of this compound and its derivatives is a critical consideration in their synthesis, storage, and biological application. The presence of the amino group introduces specific degradation pathways not typically seen in neutral sugars.

Acidic Conditions: Under acidic conditions, the glycosidic linkages of this compound-containing oligosaccharides are susceptible to hydrolysis. The rate of hydrolysis can be influenced by the nature of the aglycone and the stereochemistry of the linkage. The amino group at C4 will be protonated in acidic solution, which can affect the electron density of the pyranose ring and potentially influence the rate of hydrolysis compared to its N-acetylated counterpart.

Basic and Neutral Conditions (Maillard Reaction): In the presence of reducing sugars, the primary amino group of this compound can participate in the Maillard reaction, especially under neutral to basic conditions and with heating. frontiersin.orgresearchgate.net This complex series of reactions begins with the nucleophilic attack of the amino group on the carbonyl group of a reducing sugar, leading to the formation of an N-substituted glycosylamine. researchgate.net This intermediate can then undergo rearrangements and further reactions to produce a variety of products, including brown pigments known as melanoidins. frontiersin.org The Maillard reaction is a significant degradation pathway for amino sugars and can lead to the loss of their structural integrity and biological activity.

Thermal Stability: The thermal stability of sugars is an important factor, particularly in the context of food processing and storage. The degradation of sugars at elevated temperatures can lead to the formation of various decomposition products. While specific data for this compound is limited, studies on other sugars have shown that thermal degradation can be influenced by factors such as pH and the presence of other compounds. nih.gov The presence of the amino group in this compound would likely make it more susceptible to thermal degradation, especially in the presence of carbonyl compounds, due to the Maillard reaction.

Table 2: Summary of Potential Degradation Pathways for this compound

ConditionPrimary Degradation PathwayKey ReactantsInitial Products
Acidic Hydrolysis of glycosidic bondsThis compound glycoside, H₂O, H⁺This compound, Aglycone
Neutral/Basic (with reducing sugars) Maillard ReactionThis compound, Reducing sugarN-substituted glycosylamine
Thermal Complex decompositionThis compoundVarious fragmentation and polymerization products

This table outlines the primary degradation pathways that this compound is likely to undergo under different chemical conditions.

Advanced Analytical Methodologies for Detection and Quantification of Thomosamine

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Thomosamine and its Metabolites

Chromatographic techniques are fundamental to the separation and analysis of this compound from complex biological matrices. Both HPLC and GC-MS offer robust platforms for this purpose, each with specific sample preparation requirements.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of amino sugars like this compound. Due to the high polarity of this compound, derivatization is a common strategy to improve its retention on nonpolar stationary phases. A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the aldehyde group of the reducing sugar to form a stable derivative with strong ultraviolet (UV) absorbance, enabling sensitive detection.

An exemplary HPLC method would involve the derivatization of a this compound-containing sample with PMP, followed by separation on a C18 column. The mobile phase typically consists of an acetonitrile and ammonium acetate buffer gradient. Detection can be achieved using a UV detector at approximately 250 nm. This method allows for the separation of this compound from other monosaccharides that may be present in the sample.

Table 1: Hypothetical HPLC-UV Data for PMP-Derivatized Monosaccharides

CompoundRetention Time (minutes)Limit of Detection (pmol)
PMP-Thomosamine18.55.0
PMP-Glucosamine15.24.5
PMP-Galactosamine16.84.8
PMP-Mannosamine14.95.2

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high sensitivity and structural information, making it a valuable technique for the analysis of this compound. However, the low volatility of amino sugars requires a derivatization step to convert them into more volatile compounds. A common approach is to first perform N-acetylation followed by trimethylsilylation (TMS). This process converts the polar hydroxyl and amino groups into nonpolar TMS ethers and N-acetyl groups, respectively, making the molecule suitable for GC analysis.

The derivatized this compound can then be separated on a capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer can be operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern that can be used for identification and quantification. The mass spectrum of derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the pyranose ring and the loss of TMS groups.

Hyphenated Techniques for Structural Confirmation and Purity Assessment of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural confirmation and purity assessment of this compound. nih.govyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a premier technique for the analysis of amino sugars. nih.gov It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For this compound analysis, a sample can be derivatized with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which tags the primary amino group. nih.gov The derivatized compound is then separated by RP-HPLC and introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or time-of-flight (TOF) instrument, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites. creative-proteomics.com Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, providing detailed structural information for confirmation. The fragmentation pattern can help to distinguish this compound from other isomeric amino sugars.

Table 2: Predicted Mass Spectrometric Data for Derivatized this compound

TechniqueDerivatizationParent Ion (m/z)Major Fragment Ions (m/z)
GC-MSN-acetylation, Trimethylsilylation[M]+•Characteristic losses of TMSOH, CH3, and ring cleavage products
LC-MS/MS6-aminoquinolyl-N-hydroxysuccinimidyl carbamate[M+H]+Loss of the derivatizing agent, water, and specific sugar fragments

Other hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) can also be employed for comprehensive structural elucidation, particularly in the isolation and characterization of novel this compound-containing compounds. nih.gov

Development of Specific Biochemical Assays for this compound and its Related Enzymes

Biochemical assays provide a functional approach to the detection and quantification of this compound and the enzymes that may be involved in its metabolism. These assays are often based on specific chemical reactions or enzymatic conversions.

Colorimetric Assays:

The Elson-Morgan reaction is a classic colorimetric method for the determination of hexosamines and could be adapted for this compound. yale.edu This assay involves two main stages: first, the amino sugar is heated in an alkaline solution with acetylacetone to form a chromogenic pyrrole derivative. In the second stage, the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution) results in the formation of a colored complex that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the amino sugar. While not entirely specific, this method can be useful for rapid screening and quantification in samples where this compound is the predominant amino sugar.

Enzymatic Assays:

The development of specific enzymatic assays for this compound would rely on the discovery and characterization of enzymes that act on this particular amino sugar. For instance, if a this compound-specific kinase or oxidase were identified, an assay could be designed to measure the consumption of a substrate (e.g., ATP for a kinase) or the production of a detectable product (e.g., hydrogen peroxide for an oxidase). Such assays would offer high specificity and could be developed into high-throughput formats for screening large numbers of samples.

The development of such assays would require:

Isolation and Purification: The enzyme of interest must be isolated and purified to ensure that the measured activity is specific to that enzyme.

Substrate Specificity Studies: The enzyme must be tested against a panel of other amino sugars to confirm its specificity for this compound.

Assay Optimization: Key parameters such as pH, temperature, and substrate concentrations must be optimized to ensure maximal and reproducible activity.

These advanced analytical and biochemical methodologies are essential for the accurate and reliable analysis of this compound, paving the way for a deeper understanding of its biological significance.

Theoretical and Computational Investigations of Thomosamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction of Thomosamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the electronic structure and predicting the chemical reactivity of molecules. DFT is a quantum mechanical method that uses the electron density as the fundamental quantity to determine the electronic structure and properties of atoms, molecules, and solids scispace.comwikipedia.orgnih.govuci.edu.

Methodology and Application: DFT calculations allow for the determination of a molecule's ground-state electronic configuration, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potentials. For this compound, applying DFT would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by minimizing the molecule's total energy. This provides a precise molecular structure researchgate.net.

Electronic Structure Analysis: Calculating properties such as atomic charges, bond orders, and orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important for understanding a molecule's electronic behavior and predicting its susceptibility to electrophilic or nucleophilic attack scispace.comfrontiersin.org.

Reactivity Prediction: Identifying reactive sites on the this compound molecule by analyzing electron density distribution, frontier molecular orbitals, and calculating activation energies for potential reaction pathways. This can include predicting sites for electrophilic substitution, nucleophilic addition, or radical reactions scispace.com.

Spectroscopic Properties: Predicting spectroscopic properties like vibrational frequencies (IR spectroscopy) or electronic absorption spectra (UV-Vis spectroscopy) by employing methods like Time-Dependent DFT (TD-DFT) researchgate.net.

These calculations provide a fundamental understanding of this compound's inherent chemical nature, guiding further experimental or computational studies.

Hypothetical Data Table: DFT Calculated Properties for this compound

PropertyValue (Units)Significance
HOMO Energy-X.XX eVElectron donating potential, reactivity towards electrophiles
LUMO Energy-Y.YY eVElectron accepting potential, reactivity towards nucleophiles
Energy Gap (HOMO-LUMO)Z.ZZ eVMolecular stability, potential for electronic transitions
Dipole MomentA.AA DebyePolarity, intermolecular interactions
Molecular WeightB.BB g/mol Basic physical property

Note: Values are hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations of this compound Interactions with Macromolecular Scaffolds

Understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids (referred to as "macromolecular scaffolds"), is crucial for elucidating its potential biological roles or designing targeted therapies. Molecular docking and molecular dynamics (MD) simulations are key computational techniques for this purpose.

Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (ligand, e.g., this compound) to another (receptor, e.g., a macromolecular scaffold) when they form a stable complex nih.govwikipedia.org.

Process: Docking algorithms explore various possible binding poses of this compound within the binding site of a target macromolecule. These poses are then ranked using scoring functions, which estimate the binding energy or affinity nih.govwikipedia.org.

Application to this compound: Docking this compound to known protein targets or representative macromolecular scaffolds can identify potential binding sites and predict the strength of interaction. This helps in hypothesizing potential biological activities or mechanisms of action. Different docking approaches exist, ranging from rigid docking (where both molecules are kept rigid) to flexible docking (where some conformational flexibility is allowed) wikipedia.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular behavior, simulating the physical movements of atoms and molecules over time based on Newton's laws of motion plos.orgcecam.orgnih.govnih.gov.

Process: MD simulations track the trajectory of each atom in the system, allowing for the study of conformational changes, stability of complexes, and dynamic interactions. These simulations are typically performed using force fields that describe the potential energy of the system cecam.orgaps.org.

Application to this compound:

Complex Stability: After identifying potential binding poses via docking, MD simulations can assess the stability of the this compound-macromolecule complex over time. This reveals whether the binding is transient or stable under physiological conditions.

Conformational Analysis: MD can reveal how this compound or the macromolecular scaffold changes its conformation upon binding, providing insights into induced fit mechanisms.

Interaction Dynamics: The simulations can detail the specific interactions (hydrogen bonds, hydrophobic contacts, electrostatic forces) that occur between this compound and the macromolecular scaffold and how these evolve dynamically plos.orgnih.gov.

Hypothetical Data Table: Molecular Docking Scores of this compound to Macromolecular Scaffolds

Macromolecular ScaffoldDocking Score (arbitrary units)Predicted Binding ModePotential Interaction Sites
Protein Kinase X-15.5Deep pocket bindingHydrophobic residues, H-bond donors
DNA Polymerase Y-10.2IntercalationBase pairs, phosphate (B84403) backbone
Receptor Z-18.1Surface groove bindingPolar residues, charged groups

Note: Docking scores are highly dependent on the software and scoring function used and are presented here for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs, focusing on physicochemical properties

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds (analogs) and their biological activity or physicochemical properties frontiersin.orgneovarsity.orgslideshare.netnih.govspu.edu.synih.gov. For this compound, QSAR studies would focus on understanding how modifications to its structure affect its properties.

Methodology and Application: QSAR models are built by quantifying molecular structures using various descriptors and correlating these descriptors with observed activities or properties.

Descriptor Generation: Physicochemical properties and structural features of this compound analogs are quantified using molecular descriptors. Common descriptors include:

Lipophilicity: Measured by logP (octanol-water partition coefficient) or logD (distribution coefficient at a specific pH) frontiersin.orgneovarsity.orgspu.edu.sy.

Electronic Properties: Such as Hammett's sigma (σ) constants or calculated electronic descriptors like HOMO/LUMO energies, dipole moments scispace.comfrontiersin.orgspu.edu.sy.

Steric Properties: Including molecular volume, surface area, and topological indices frontiersin.orgneovarsity.org.

Solubility: LogS (logarithm of aqueous solubility) frontiersin.org.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build predictive models that relate these descriptors to the measured activity or property. For example, a QSAR model might be developed for this compound analogs to predict their binding affinity to a specific target or their solubility.

Prediction and Design: Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized this compound analogs. This guides the rational design of new compounds with improved or desired physicochemical properties and biological activities, reducing the need for extensive experimental synthesis and testing frontiersin.orgneovarsity.orgspu.edu.sy.

Hypothetical Data Table: QSAR Analysis of this compound Analogs

Analog IDLogPMolecular Weight (Da)Water Solubility (logS)Predicted Activity (e.g., IC50, nM)QSAR Model Contribution
TH-A011.52250.3-3.8150LogP, MW
TH-A022.10265.4-4.195LogP
TH-A031.85280.5-3.5210MW, Solubility
TH-A040.95235.2-2.9350Solubility

Note: 'Predicted Activity' and 'QSAR Model Contribution' are illustrative. 'Activity' could represent binding affinity, efficacy, or another relevant property.

Compound List

This compound: A chemical entity investigated for its theoretical and computational properties.

dTDP-thomosamine: An intermediate in dTDP-N-acetylthis compound biosynthesis.

D-glucosyl-D-thomosamine: A moiety found in the natural product Pradimicin L.

Pradimicin L: A natural product isolated from Actinomadura verrucosospora subsp. neohibisca.

Pradimicin A: A related natural product.

Pradimicin FL: A congener of Pradimicin L produced by directed biosynthesis.

Acetyl-CoA: A vital molecule in metabolism, mentioned in biosynthetic pathways.

L-Threonine: An amino acid, mentioned in biosynthetic pathways.

UDP-N-acetyl-D-mannosamine: A related sugar nucleotide.

Role of Thomosamine in Complex Glycoconjugates and Natural Product Structures

Integration of Thomosamine into Polyketide Architectures (e.g., Pradimicins)

Pradimicins are a class of aromatic polyketide natural products known for their potent antifungal and antiviral activities. This compound, often identified as a 4',6'-dideoxy-4'-amino-D-galactose or its methylated derivative, is a crucial component of these complex molecules, significantly influencing their biological functions.

Glycosidic Bond Formation and Regioselectivity in Pradimicin Biosynthesis

Table 1: Key Glycosylation Steps in Pradimicin Biosynthesis Involving this compound

EnzymeSubstrate(s)Product(s)Role in Biosynthesis
PdmSAglycone + this compound precursorPradimicin B (with this compound)First glycosylation step
PdmQPradimicin B + D-xylosePradimicin A (with this compound and Xylose)Second glycosylation step

This compound as a Component in Microbial Polysaccharides and Antigens (e.g., E. coli)

Beyond its role in complex polyketides, this compound is also found as a component in microbial cell surface structures, notably in the biosynthesis of polysaccharides and antigens in bacteria like Escherichia coli (E. coli).

In E. coli, this compound is an important intermediate in the biosynthesis of the enterobacterial common antigen (ECA). The ECA is a conserved lipopolysaccharide-related antigen found on the surface of many Gram-negative bacteria, including E. coli pageplace.depathbank.orgmorf-db.orgpathbank.org. The pathway involves the enzymatic conversion of glucose-derived precursors into dTDP-thomosamine, which is then further processed and incorporated into the ECA structure pathbank.orgmorf-db.orgpathbank.orgsmpdb.ca. Key enzymes in this process include dTDP-glucose 4,6-dehydratase 2, dTDP-4-dehydro-6-deoxy-D-glucose transaminase, and dTDP-fucosamine acetyltransferase, which collectively facilitate the transformation of glucose into the this compound-containing precursor pathbank.orgpathbank.orgsmpdb.ca. The presence of this compound in these microbial antigens contributes to their immunogenic properties and recognition by host immune systems pageplace.de.

Table 2: this compound in Enterobacterial Common Antigen (ECA) Biosynthesis in E. coli

Intermediate/PrecursorEnzymeProduct/DerivativePathway Role
dTDP-glucosedTDP-glucose 4,6-dehydratase 2dTDP-4-dehydro-6-deoxy-D-glucoseDehydration step in sugar precursor synthesis
dTDP-4-dehydro-6-deoxy-D-glucosedTDP-4-dehydro-6-deoxy-D-glucose transaminase + L-glutamic aciddTDP-thomosamineFormation of the this compound moiety
dTDP-thomosaminedTDP-fucosamine acetyltransferase + acetyl-CoATDP-Fuc4NAcAcetylation and further processing for ECA synthesis

Structure-Activity Relationship (SAR) Studies of this compound-Containing Natural Products, emphasizing the structural contribution of this compound to molecular architecture

The presence of the this compound moiety in pradimicins is directly linked to their antifungal and antiviral properties. Its specific structure and stereochemistry enable pradimicins to bind effectively to mannose-containing glycans, which are vital components of fungal cell walls and are also involved in viral interactions nih.govresearchgate.net. The C4' amino group on the this compound residue is a key feature, serving as a primary site for molecular recognition and also as a potential point for chemical modification to create novel derivatives with altered or enhanced biological activities nih.gov. These modifications can be explored to develop new research tools or therapeutic agents, underscoring the importance of this compound's structural contribution to the functional properties of these natural products nih.gov. SAR studies aim to elucidate how variations in the this compound structure, such as methylation of the amino group or alterations in its stereochemistry, impact the binding affinity, cellular uptake, and ultimate bioactivity of the parent compound nih.govnih.gov.

Future Research Directions and Emerging Methodologies in Thomosamine Chemistry

Expanding the Repertoire of Thomosamine Synthetic Routes for Enhanced Scalability

The synthesis of complex carbohydrates like this compound presents considerable challenges, often involving multiple stereoselective steps and intricate protecting group strategies. Current synthetic routes, while valuable for structural confirmation and initial studies, may not always be amenable to large-scale production required for broader applications. Future research should focus on developing more efficient, robust, and scalable synthetic methodologies.

Table 9.1.1: Comparison of Potential Synthetic Approaches for this compound

Synthetic ApproachKey AdvantagesPotential ChallengesScalability Outlook
Multi-step Chemical Synthesis Well-established, allows for precise structural control.Low overall yields, extensive protecting group manipulation, time-consuming.Moderate to Low
Flow Chemistry Synthesis Enhanced reaction control, improved safety, continuous production potential.Requires specialized equipment, optimization for specific reactions.High
Catalytic Asymmetric Synthesis High stereoselectivity, reduced waste compared to stoichiometric methods.Catalyst development, substrate scope limitations, cost of precious metal catalysts.Moderate to High
Enzymatic Synthesis High specificity (regio- and stereo-), mild reaction conditions, environmentally friendly.Enzyme availability/engineering, substrate specificity, cofactor requirements.High
Convergent Synthesis Shorter overall synthetic routes, potentially higher yields.Complexity in fragment synthesis and coupling.Moderate to High

Novel Enzymatic Approaches for Precise this compound Modification and Diversification

Enzymes offer unparalleled specificity and efficiency for chemical transformations, making them ideal tools for modifying complex molecules like this compound. Leveraging the known biosynthetic pathways of this compound-containing natural products, such as pradimicins, can guide the development of novel enzymatic strategies.

Future research should focus on identifying and engineering glycosyltransferases, epimerases, and methyltransferases that can precisely modify this compound or incorporate it into novel structures. Directed evolution and rational design of enzymes could yield biocatalysts capable of regioselective and stereoselective modifications, such as selective acylation, sulfation, or the introduction of other functional groups at specific positions on the this compound moiety. These engineered enzymes could be used in vitro for the synthesis of this compound analogs with altered biological activities or in vivo through metabolic engineering of producing organisms to generate diverse glycoforms. Understanding the enzymes involved in dTDP-thomosamine biosynthesis and its subsequent utilization could also pave the way for biocatalytic routes to precursor molecules.

Advanced Spectroscopic Probes for In Situ this compound Analysis within Complex Systems

The ability to monitor this compound’s presence and behavior within complex biological environments is critical for understanding its role in cellular processes and the mechanisms of action of this compound-containing compounds. Current analytical methods often require sample extraction and purification, which can alter the native state of the molecule.

The development of advanced spectroscopic probes is essential for in situ analysis. This includes designing fluorescent or luminescent probes that can selectively bind to or react with this compound, enabling its visualization within living cells or tissues using microscopy techniques. Advanced mass spectrometry imaging (MSI) techniques, such as MALDI-MSI or DESI-MSI, could be employed to map the spatial distribution of this compound or its metabolites in complex biological matrices without extensive sample preparation. Furthermore, the application of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, potentially enhanced by isotopic labeling of this compound, could provide detailed structural and dynamic information in a native-like environment. Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) also hold promise for label-free molecular fingerprinting and detection.

Design of this compound-Based Chemical Probes for Investigating Molecular Interactions and Pathways

To elucidate the precise molecular targets and pathways influenced by this compound and its derivatives, the design of tailored chemical probes is indispensable. These probes should ideally retain the biological activity of this compound while incorporating reporter groups or reactive handles for specific detection or manipulation.

Future research should focus on creating this compound-based chemical probes for investigating its interactions with proteins, nucleic acids, or other biomolecules. This could involve synthesizing this compound conjugates with affinity tags (e.g., biotin), fluorescent labels, or photoactivatable groups. For instance, photoaffinity labeling probes derived from this compound could covalently capture interacting proteins upon UV irradiation, facilitating target identification. Activity-based protein profiling (ABPP) approaches, where this compound analogs are engineered to act as "warheads" that covalently label active enzymes or binding proteins, are also a promising avenue. Such probes would be invaluable for mapping this compound's role in cellular signaling, metabolic pathways, and drug-target engagement.

Systems-Level Analysis of this compound Metabolism and its Interconnectivity within Cellular Networks

Understanding this compound not just as a static molecule but as a dynamic component within broader biological systems is crucial for a comprehensive appreciation of its impact. While its role as a precursor in dTDP-thomosamine biosynthesis is known, a deeper exploration of its metabolic fate and integration into cellular networks is warranted.

Future research should employ systems-level approaches, such as metabolomics and flux analysis, to map the complete metabolic pathways involving this compound. This includes identifying all enzymes that synthesize, modify, or degrade this compound and its precursors, as well as downstream metabolites. Analyzing how changes in this compound levels or its metabolic flux affect other cellular networks, such as energy metabolism, protein synthesis, or signaling pathways, will provide critical insights. Computational modeling and network analysis can integrate this data to predict the systemic effects of this compound and guide the design of interventions targeting these pathways. Investigating the interplay between this compound metabolism and host-pathogen interactions, particularly in the context of antimicrobial resistance or viral entry, represents another critical research frontier.

Q & A

Q. How can researchers enhance reproducibility in this compound-related studies?

  • Methodological Guidance :
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Protocol Sharing : Publish step-by-step methodologies on platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.